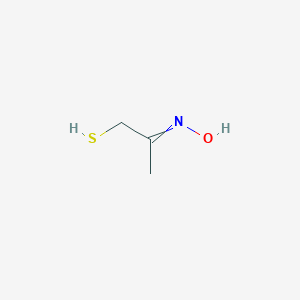

Mercaptoacetone oxime

Description

Structure

3D Structure

Properties

CAS No. |

175137-00-5 |

|---|---|

Molecular Formula |

C3H7NOS |

Molecular Weight |

105.16 g/mol |

IUPAC Name |

N-(1-sulfanylpropan-2-ylidene)hydroxylamine |

InChI |

InChI=1S/C3H7NOS/c1-3(2-6)4-5/h5-6H,2H2,1H3 |

InChI Key |

RYOVLPIUSNOGAK-UHFFFAOYSA-N |

SMILES |

CC(=NO)CS |

Canonical SMILES |

CC(=NO)CS |

Synonyms |

Mercaptoacetone oxime |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Mercaptoacetone Oxime: Chemical Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercaptoacetone oxime, with the chemical formula C₃H₇NOS, is an organic compound featuring both a thiol (-SH) and an oxime (=NOH) functional group. This unique combination suggests a potential for diverse chemical reactivity and biological activity, making it a molecule of interest for further investigation in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical structure, physicochemical properties, a detailed synthesis protocol, and a discussion of its potential, though currently underexplored, biological significance.

Chemical Structure and Identification

This compound, systematically named 1-(hydroxyimino)propane-2-thiol, possesses a straightforward molecular structure. The defining features are a propane backbone with an oxime functional group at the second carbon and a thiol group at the first carbon.

Key Identifiers:

-

Chemical Name: 1-(hydroxyimino)propane-2-thiol

-

Molecular Formula: C₃H₇NOS

-

SMILES: CC(=NO)CS

-

PubChem CID: 5159796[1]

-

CAS Number: 175137-00-5

Physicochemical Properties

| Property | This compound | Mercaptoacetone |

| Molecular Weight | 105.159 g/mol | 90.144 g/mol [2] |

| Monoisotopic Mass | 105.02483 Da (calculated)[3] | 90.01393598 Da |

| Melting Point | Data not available | 112 - 114 °C[2] |

| Boiling Point | Data not available | 47 - 49 °C @ 19 mmHg[2] |

| pKa | Data not available | Data not available |

| Solubility | Data not available | Slightly soluble in water[2] |

| Appearance | Data not available | Colorless to pale yellow liquid[2] |

Experimental Protocols

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, a standard procedure for the oximation of a ketone can be adapted from general organic chemistry literature. The following protocol is a representative method based on the reaction of mercaptoacetone with hydroxylamine hydrochloride.[1][4][5][6][7]

Materials:

-

Mercaptoacetone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or other suitable base (e.g., sodium carbonate)

-

Methanol or Ethanol

-

Water

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve mercaptoacetone (1.0 eq) in methanol. In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) in water.

-

Reaction: Slowly add the aqueous hydroxylamine/base solution to the methanolic solution of mercaptoacetone with stirring at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting ketone.

-

Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous solution, add dichloromethane to extract the product. Perform the extraction three times.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product may be purified by column chromatography on silica gel if necessary.

Experimental Workflow Diagram:

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Specific studies on the biological activity of this compound are currently lacking in the scientific literature. However, the known biological activities of related oxime-containing compounds can provide a basis for postulating potential areas of interest for future research.

Oximes are recognized for a variety of biological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[8] Notably, certain oximes are utilized as reactivators of acetylcholinesterase in the treatment of organophosphate poisoning.

Some studies on other oxime derivatives have suggested an involvement in cell signaling pathways related to apoptosis. For instance, certain aldoximes have been shown to induce apoptosis through the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically involving ERK1/2 and p38. This pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis.

Hypothetical Signaling Pathway:

Based on the activity of related compounds, a plausible, though speculative, mechanism of action for this compound could involve the modulation of the MAPK signaling cascade, potentially leading to the induction of apoptosis in susceptible cell types.

Caption: A potential signaling cascade initiated by this compound, leading to apoptosis.

Conclusion and Future Directions

This compound is a chemical entity with a structure that suggests a rich potential for chemical and biological exploration. While current data on its specific properties and activities are limited, this guide provides a foundational understanding based on available information and the known characteristics of related compounds. Future research should focus on the experimental determination of its physicochemical properties, optimization of its synthesis, and, most importantly, a thorough investigation of its biological effects and mechanism of action. Such studies will be crucial in determining the potential of this compound as a lead compound in drug discovery or as a functional molecule in other scientific domains.

References

An In-Depth Technical Guide to the Synthesis and Purification of Mercaptoacetone Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed method for the synthesis and purification of mercaptoacetone oxime (also known as 1-mercapto-2-propanone oxime). Due to the limited availability of specific published protocols for this compound, this guide outlines a robust procedure derived from established general methods for oxime synthesis, tailored for the unique properties of a mercapto-ketone.

Introduction

This compound is a bifunctional molecule containing both a thiol and an oxime group. This unique combination of functionalities makes it a potentially valuable building block in medicinal chemistry and drug development. The thiol group offers a nucleophilic center and the ability to form disulfide bonds, while the oxime moiety can participate in various chemical transformations, including acting as a precursor to amides via the Beckmann rearrangement or serving as a ligand for metal ions. The synthesis and purification of this compound require careful consideration of the reactivity and potential instability of the thiol group.

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed via the direct oximation of mercaptoacetone. This reaction involves the condensation of the ketone functionality of mercaptoacetone with hydroxylamine.

Reaction Scheme:

A base is typically added to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

Experimental Protocols

Synthesis of this compound

This protocol is based on established procedures for the synthesis of simple oximes, with modifications to accommodate the presence of the thiol group.

Materials:

-

Mercaptoacetone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Methanol

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen gas supply

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Condenser

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is charged with hydroxylamine hydrochloride (1.2 equivalents). Methanol (100 mL) is added, and the mixture is stirred under a nitrogen atmosphere until the hydroxylamine hydrochloride is fully dissolved.

-

Base Addition: A solution of sodium bicarbonate (1.5 equivalents) in deionized water (50 mL) is prepared and slowly added to the stirring solution of hydroxylamine hydrochloride through an addition funnel over 15 minutes.

-

Addition of Mercaptoacetone: The reaction mixture is cooled to 0-5 °C using an ice bath. Mercaptoacetone (1.0 equivalent) is then added dropwise via a syringe over 30 minutes, ensuring the temperature remains below 10 °C. The reaction is conducted under a nitrogen atmosphere to prevent oxidation of the thiol group.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, the methanol is removed under reduced pressure using a rotary evaporator. The remaining aqueous solution is extracted three times with diethyl ether (3 x 75 mL).

-

Drying and Concentration: The combined organic extracts are washed with brine (2 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Column chromatography is a suitable method for obtaining high-purity this compound.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Equipment:

-

Glass chromatography column

-

Fraction collector

-

TLC plates and developing chamber

-

Rotary evaporator

Procedure:

-

Column Preparation: A glass chromatography column is packed with silica gel using a slurry method with hexane.

-

Loading: The crude this compound is dissolved in a minimal amount of the eluent (e.g., 10% ethyl acetate in hexane) and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate) and gradually increasing the polarity.

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Concentration: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product as a crystalline solid or a viscous oil.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis and purification of this compound based on the proposed protocol. Note: This data is hypothetical and serves as a guideline for expected outcomes. Actual results may vary depending on experimental conditions.

| Parameter | Value | Notes |

| Reactants | ||

| Mercaptoacetone | 1.0 g (11.1 mmol) | Starting material |

| Hydroxylamine HCl | 0.92 g (13.3 mmol) | 1.2 equivalents |

| Sodium Bicarbonate | 1.4 g (16.7 mmol) | 1.5 equivalents |

| Reaction Conditions | ||

| Solvent | Methanol/Water | |

| Temperature | 0-5 °C | To control exothermicity and side reactions |

| Reaction Time | 3 hours | Monitored by TLC |

| Yield | ||

| Crude Yield | ~1.1 g | Theoretical yield: 1.16 g |

| Purified Yield | 0.87 g (75%) | After column chromatography |

| Purity | ||

| Purity (by HPLC) | >98% | |

| Characterization | ||

| Appearance | White to pale yellow crystalline solid | |

| Melting Point | To be determined | |

| ¹H NMR, ¹³C NMR, MS | Consistent with expected structure |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide presents a detailed, albeit proposed, methodology for the synthesis and purification of this compound. The outlined protocols are based on well-established chemical principles and are designed to be a valuable resource for researchers in organic synthesis and drug discovery. The successful synthesis of this compound will provide access to a versatile chemical scaffold with potential applications in the development of novel therapeutic agents. It is recommended that small-scale pilot reactions are conducted to optimize the conditions before scaling up the synthesis. Standard laboratory safety precautions should be followed at all times, with particular attention to the handling of the volatile and potentially odorous mercaptoacetone.

Mercaptoacetone oxime CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mercaptoacetone oxime, a sulfur-containing ketoxime, presents a unique chemical scaffold with potential applications in various scientific domains. This technical guide provides a comprehensive overview of its fundamental properties, including its Chemical Abstracts Service (CAS) number and molecular weight. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates potential synthetic routes and biological activities based on the well-established chemistry of oximes and mercapto compounds. This guide aims to serve as a foundational resource for researchers and professionals interested in exploring the chemistry and potential applications of this intriguing molecule.

Chemical Identity and Properties

This compound, also known as 1-mercapto-2-propanone oxime, is an organic compound containing both a thiol (-SH) and an oxime (-C=NOH) functional group. These functionalities are known to impart specific chemical reactivity and biological activity.

Core Data

| Property | Value | Source |

| CAS Number | 175137-00-5 | Sigma-Aldrich |

| Molecular Formula | C₃H₇NOS | PubChem |

| Molecular Weight | 105.159 g/mol | Sigma-Aldrich |

Potential Synthesis and Reactivity

Proposed Synthetic Pathway

The most plausible route to this compound involves the oximation of its corresponding ketone precursor, mercaptoacetone (1-mercapto-2-propanone). This reaction is a well-established method for the synthesis of oximes.

Mercaptoacetone Oxime: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mercaptoacetone oxime is a multifaceted organic compound with potential applications in pharmaceutical research and development. Its unique structure, incorporating a thiol, a ketone, and an oxime functional group, suggests a range of chemical reactivities and biological activities. However, the presence of these functional groups also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This technical guide provides a comprehensive overview of the known and inferred safety data for this compound, detailed handling precautions, and experimental considerations to ensure the safety of laboratory personnel. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide draws upon data from related compounds and general principles of chemical safety for thiols, ketones, and oximes.

Introduction

The dual functionality of this compound presents both opportunities for novel chemical synthesis and challenges in terms of safe handling. The thiol (-SH) group is known for its strong, unpleasant odor and its ability to readily undergo oxidation, while the oxime group can exhibit toxicity. This guide aims to provide a consolidated resource for researchers, enabling them to work with this compound in a safe and controlled manner.

Inferred Hazard Identification and Classification

Based on the functional groups present in this compound (a thiol, a ketone, and an oxime), the following hazards can be inferred. It is crucial to handle this compound as if it possesses all these potential hazards until specific toxicological data becomes available.

Potential GHS Hazard Statements (Inferred):

-

H227: Combustible liquid.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Physical and Chemical Properties

| Property | Mercaptoacetone | Acetone Oxime | This compound (Inferred) |

| Molecular Formula | C3H6OS | C3H7NO | C3H7NOS |

| Molecular Weight | 90.14 g/mol | 73.09 g/mol | 105.17 g/mol |

| Appearance | - | White crystalline solid | Likely a liquid or low-melting solid |

| Odor | Strong, unpleasant (thiol) | Characteristic | Strong, unpleasant (thiol) |

| Boiling Point | - | 135 °C | Likely > 135 °C |

| Flash Point | - | 60 °C | Likely combustible |

| Solubility | - | Soluble in water, ethanol, ether | Likely soluble in organic solvents |

Handling and Storage Precautions

Given the volatile and malodorous nature of thiols, all work with this compound must be conducted in a well-ventilated chemical fume hood.[1][2]

Engineering Controls

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood.[1]

-

Bleach Trap: To neutralize the volatile and odorous thiol compounds, the exhaust from the reaction apparatus and any vacuum pumps should be passed through a bleach trap.[1][3] A typical setup involves bubbling the exhaust gas through a vessel containing commercial bleach.[1][3]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Nitrile or other chemically resistant gloves should be worn. Gloves should be inspected before use and changed immediately if contaminated.

-

Skin Protection: A lab coat must be worn. For larger quantities or in case of a spill, additional protective clothing may be necessary.

-

Respiratory Protection: If there is a risk of inhalation despite working in a fume hood, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from oxidizing agents and sources of ignition.

-

Due to its volatility and odor, consider storing within a secondary container.

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the key steps for safely handling this compound in a research setting.

Caption: Workflow for the safe handling of this compound.

Spill and Emergency Procedures

-

Small Spills: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent in a sealed container for disposal. Decontaminate the area with a bleach solution.

-

Large Spills: Evacuate the laboratory and notify the appropriate safety personnel immediately. Do not attempt to clean up a large spill without proper training and equipment.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal

-

All waste containing this compound should be collected in a designated, labeled hazardous waste container.

-

Contaminated materials such as gloves, absorbent pads, and pipette tips should also be disposed of as hazardous waste.

-

Glassware that has come into contact with the compound should be rinsed with a bleach solution in the fume hood before standard washing.[3]

Potential Toxicity and Signaling Pathways (Inferred)

Specific toxicological data for this compound is not available. However, based on its constituent functional groups, potential mechanisms of toxicity can be inferred.

-

Thiols: Can interfere with cellular respiration and enzyme function through their interaction with metal ions and disulfide bonds in proteins.

-

Ketones: Some ketones can have narcotic effects at high concentrations and may cause irritation to the eyes, nose, and throat. Certain ketones are known to be neurotoxic.[4]

-

Oximes: Some oximes can be skin sensitizers and may have hematological effects. For example, 2-butanone oxime has been shown to cause methemoglobinemia.[5]

The following diagram illustrates a hypothetical toxicity pathway, highlighting the potential for multi-organ effects.

Caption: Inferred potential toxicity pathways for this compound.

Conclusion

While this compound holds promise as a research chemical, its handling requires a cautious and informed approach. The information presented in this guide, though inferred from related compounds, provides a robust framework for establishing safe laboratory practices. Researchers must adhere to these guidelines to minimize risks and ensure a safe working environment. It is strongly recommended that a comprehensive risk assessment be conducted before commencing any work with this compound.

References

Potential Research Areas for Mercaptoacetone Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercaptoacetone oxime, a bifunctional molecule containing both a thiol (-SH) and an oxime (-NOH) group, represents a largely unexplored chemical entity with significant potential across various scientific disciplines. The inherent reactivity of the thiol group, known for its nucleophilicity and metal-binding capabilities, combined with the versatile chemistry of the oxime moiety, which is prevalent in biologically active compounds and coordination chemistry, positions this compound as a promising candidate for novel applications in medicinal chemistry, materials science, and analytical chemistry.

This technical guide aims to provide a comprehensive overview of potential research areas for this compound, including detailed experimental protocols and hypothesized signaling pathways. Due to the limited availability of direct experimental data on this specific molecule, this guide leverages established knowledge of its constituent functional groups to propose compelling avenues for investigation.

Chemical Properties and Synthesis

This compound is anticipated to be a solid at room temperature, with solubility in water and various organic solvents. The presence of both a weak acid (thiol) and a weak base (oxime) suggests it may exhibit amphoteric properties.

Synthesis of this compound

A plausible synthetic route to this compound involves the condensation of mercaptoacetone with hydroxylamine.

Experimental Protocol: Synthesis of this compound

-

Dissolution of Hydroxylamine Hydrochloride: Dissolve 10.0 g of hydroxylamine hydrochloride in 30 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Cool the solution in an ice bath. Slowly add a solution of 11.5 g of sodium hydroxide in 30 mL of water, ensuring the temperature remains below 10 °C.

-

Addition of Mercaptoacetone: While maintaining the temperature below 15 °C, add 10.4 g (9.5 mL) of mercaptoacetone dropwise to the reaction mixture with vigorous stirring.

-

Reaction and Crystallization: Continue stirring in the ice bath for 30 minutes after the addition is complete. Allow the mixture to stand at 0-5 °C for 2 hours to facilitate crystallization.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Diagram of Synthesis Workflow

Caption: A flowchart illustrating the key steps in the proposed synthesis of this compound.

Characterization Data (Hypothetical)

The following tables summarize the expected quantitative data for the characterization of this compound, based on typical values for similar ketoximes and thiols.

Table 1: Hypothetical Spectroscopic Data for this compound

| Technique | Characteristic Peaks | Interpretation |

| FT-IR (cm⁻¹) | 3200-3600 (broad), 2550-2600 (weak), 1650-1680 (medium), 930-960 (medium) | O-H stretch (oxime), S-H stretch (thiol), C=N stretch (oxime), N-O stretch (oxime)[1] |

| ¹H NMR (ppm) | 1.9-2.1 (s, 3H), 3.2-3.4 (s, 2H), 1.5-2.0 (t, 1H), 10.0-11.0 (s, 1H) | -CH₃, -CH₂-, -SH, -NOH |

| ¹³C NMR (ppm) | 15-20, 30-35, 155-160 | -CH₃, -CH₂-, C=N |

Table 2: Hypothetical Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₃H₇NOS |

| Molecular Weight | 105.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 70-80 °C |

| Solubility | Soluble in water, ethanol, DMSO |

Potential Research Areas

The unique combination of a thiol and an oxime group in this compound opens up several exciting research avenues.

Coordination Chemistry and Materials Science

The presence of three potential coordination sites (S, N, and O) makes this compound an excellent candidate as a chelating ligand for a variety of metal ions.[2][3]

-

Novel Metal Complexes: Synthesis and characterization of novel coordination complexes with transition metals (e.g., Cu, Ni, Co, Zn).[4][5] These complexes could exhibit interesting magnetic, electronic, and catalytic properties.

-

Nanoparticle Functionalization: The thiol group can be used to anchor this compound onto the surface of gold or other metal nanoparticles. The exposed oxime functionality could then be used for further chemical modifications or to impart specific biological activities to the nanoparticles.[6]

-

Sensors for Heavy Metals: The strong affinity of the thiol group for heavy metal ions could be exploited in the development of colorimetric or electrochemical sensors for the detection of environmental pollutants like mercury, lead, and cadmium.[7][8]

Diagram of Metal Chelation

Caption: A diagram illustrating the potential bidentate chelation of a metal ion by this compound.

Medicinal Chemistry and Drug Development

Both thiol and oxime functionalities are present in numerous biologically active molecules.

-

Antioxidant and Anti-inflammatory Agent: Thiols are known to be potent antioxidants and can scavenge reactive oxygen species (ROS).[7][9] The anti-inflammatory potential of this compound could be investigated in various in vitro and in vivo models.

-

Enzyme Inhibition: The thiol group can act as a nucleophile and interact with the active sites of various enzymes, such as metalloproteinases or cysteine proteases. This suggests that this compound could be a lead compound for the development of novel enzyme inhibitors.

-

Antimicrobial Activity: Oximes have been reported to possess antibacterial and antifungal properties. The combination with a thiol group might lead to synergistic antimicrobial effects.

-

Reactivators of Acetylcholinesterase: Certain oximes are used as antidotes for organophosphate poisoning by reactivating the enzyme acetylcholinesterase.[1] It would be worthwhile to investigate if this compound exhibits similar activity.

Diagram of a Hypothetical Signaling Pathway

References

- 1. Oxime - Wikipedia [en.wikipedia.org]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. tandfonline.com [tandfonline.com]

- 4. Metal-Involving Synthesis and Reactions of Oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. exhibit.xavier.edu [exhibit.xavier.edu]

- 6. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 8. longdom.org [longdom.org]

- 9. Thiol Compounds and Inflammation [imrpress.com]

Navigating the Niche: A Technical Guide to Sourcing Mercaptoacetone Oxime for Research Applications

For Immediate Release

For researchers, scientists, and professionals in drug development, the accessibility of specialized chemical reagents is a critical determinant of experimental success and project timelines. This technical guide provides an in-depth overview of the commercial availability and synthesis of Mercaptoacetone oxime (also known as 1-Mercapto-propan-2-one oxime), a niche yet potentially valuable compound in various research domains. Due to its limited commercial presence, this guide also furnishes a detailed, generalized synthesis protocol to empower research teams with the capability for in-house production.

Commercial Supplier Landscape

Direct commercial suppliers of research-grade this compound are sparse, indicating its status as a rare or custom-synthesis chemical. Presently, two main vendors list the compound, albeit with limited product characterization.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | CAS Number | Catalog Number | Available Quantity | Price (USD) | Notes |

| --INVALID-LINK-- | 1-MERCAPTO-PROPAN-2-ONE OXIME AldrichCPR | 175137-00-5 | R262161 | 50 mg | $121.00 | Product is supplied without analytical data; buyer assumes responsibility for confirming identity and purity.[1][2] |

| --INVALID-LINK-- | 1-MERCAPTO-PROPAN-2-ONE OXIME | 175137-00-5 | R262161 | 50 mg | Not listed | Listed as a discovery chemistry product.[3] |

The data underscores the specialized nature of this compound. Researchers sourcing this compound commercially should be prepared to conduct thorough in-house quality control and characterization upon receipt.

In-House Synthesis: A Practical Alternative

Given the limited commercial availability and the absence of supplier-provided analytical data, in-house synthesis presents a viable and often necessary alternative for obtaining this compound. The following section details a generalized experimental protocol for the oximation of a ketone, adapted for the synthesis of this compound from its precursor, Mercaptoacetone.

Synthesis Workflow

Experimental Protocol

The following protocol is a standard method for the synthesis of oximes from ketones and should be adaptable for the preparation of this compound. Researchers should note that optimization of reaction conditions may be necessary.

Table 2: Generalized Synthesis Protocol for this compound

| Step | Procedure | Details |

| 1. Reactant Preparation | Dissolve Mercaptoacetone (1.0 eq) in a suitable solvent such as aqueous ethanol. | The use of a co-solvent system (e.g., ethanol and water) is common to ensure solubility of both the ketone and the hydroxylamine salt. |

| 2. Reagent Addition | To the stirred solution of Mercaptoacetone, add Hydroxylamine hydrochloride (1.1-1.5 eq) followed by a mild base such as Sodium Acetate or Pyridine (1.1-1.5 eq). | The base is crucial to neutralize the HCl salt of hydroxylamine, liberating the free hydroxylamine which is the active nucleophile. |

| 3. Reaction | Stir the reaction mixture at room temperature. | Reaction times can vary from a few hours to overnight. Gentle heating may be applied to accelerate the reaction if necessary, but this should be done with caution due to the potential for side reactions with the thiol group. |

| 4. Monitoring | Monitor the progress of the reaction by Thin Layer Chromatography (TLC). | A suitable eluent system should be developed to distinguish the starting material (Mercaptoacetone) from the product (this compound). |

| 5. Work-up | Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). | The organic layers are then combined, washed with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). |

| 6. Purification | The crude product is obtained by removal of the solvent under reduced pressure. Further purification can be achieved by column chromatography on silica gel or by recrystallization. | The choice of purification method will depend on the physical state and purity of the crude product. |

| 7. Characterization | The structure and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy. | This step is critical to ensure the identity and quality of the synthesized this compound. |

Conclusion

For researchers requiring this compound, the procurement landscape necessitates a dual approach. While the compound is commercially available from a limited number of suppliers, the lack of accompanying analytical data places the onus of quality verification on the end-user. Alternatively, the in-house synthesis, guided by the general protocol provided, offers a reliable method for obtaining this specialized reagent. By understanding both the commercial availability and the synthetic route, researchers can make informed decisions to best support their scientific endeavors.

References

Mercaptoacetone Oxime: A Technical Guide to Its Synthesis and History

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mercaptoacetone oxime, a sulfur-containing ketoxime, presents a unique molecular scaffold of interest in various chemical and pharmaceutical research domains. Despite its potential utility, a comprehensive historical account of its discovery and specific, documented synthesis methods are notably absent from the scientific literature. This technical guide addresses this information gap by providing a detailed, inferred synthesis protocol based on well-established chemical principles for oxime formation. Furthermore, it summarizes the known properties of its precursor, mercaptoacetone, and outlines a logical workflow for its preparation and characterization. This document serves as a foundational resource for researchers intending to synthesize and utilize this compound in their work.

Discovery and Historical Context

There is a significant lack of specific information in the published scientific literature regarding the discovery and historical synthesis of this compound. Unlike its simpler analog, acetone oxime, which was first prepared by Victor Meyer and Alois Janny in 1882, the history of this compound is not well-documented.[1][2] Chemical suppliers classify it as a rare chemical, with some explicitly stating that they do not provide analytical data for the compound, suggesting it is not widely synthesized or studied. The synthesis of this compound is therefore presumed to follow the general and well-established method for oxime formation from ketones.

Proposed Synthesis Methodology

The most probable and historically consistent method for the synthesis of this compound is the condensation reaction of mercaptoacetone with hydroxylamine. This reaction is analogous to the synthesis of numerous other ketoximes.[3][4]

Reaction Principle

The synthesis involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of mercaptoacetone, followed by the elimination of a water molecule to form the C=N double bond of the oxime. The reaction is typically carried out in a suitable solvent and may be facilitated by a mild base to neutralize the acid salt of hydroxylamine.

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol (Inferred)

This protocol is adapted from established procedures for the synthesis of acetone oxime and should be considered a starting point for the synthesis of this compound.[3]

Materials:

-

Mercaptoacetone (1-mercapto-2-propanone)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or Sodium acetate (CH₃COONa)

-

Deionized water

-

Ethanol (or other suitable solvent)

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Preparation of Hydroxylamine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride in deionized water.

-

Neutralization: To the hydroxylamine hydrochloride solution, add an equimolar amount of a base (e.g., sodium hydroxide or sodium acetate) to liberate the free hydroxylamine. This step should be performed at a controlled temperature, typically with cooling in an ice bath.

-

Reaction with Mercaptoacetone: While maintaining the temperature of the hydroxylamine solution, slowly add mercaptoacetone dropwise with continuous stirring.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material (mercaptoacetone).

-

Work-up:

-

Once the reaction is complete, the mixture is transferred to a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Filter to remove the drying agent.

-

-

Isolation and Purification:

-

Remove the solvent from the filtrate using a rotary evaporator.

-

The resulting crude this compound may be purified by recrystallization or column chromatography.

-

Caption: Experimental workflow for the proposed synthesis of this compound.

Quantitative Data

Due to the scarcity of published research on this compound, there is no available quantitative data such as reaction yields, spectroscopic data (NMR, IR, MS), or physical properties (melting point, boiling point) in the public domain. The following tables present the known properties of the precursor, mercaptoacetone, and the closely related acetone oxime for reference.

Table 1: Physical and Chemical Properties of Mercaptoacetone

| Property | Value |

| Molecular Formula | C₃H₆OS |

| Molecular Weight | 90.14 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 133-134 °C at 760 mmHg |

| Flash Point | 34.4 °C |

| Solubility | Slightly soluble in water; soluble in alcohol and oils |

Table 2: Physical and Chemical Properties of Acetone Oxime

| Property | Value |

| Molecular Formula | C₃H₇NO |

| Molecular Weight | 73.09 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 60-63 °C |

| Boiling Point | 135 °C |

| Solubility | Soluble in water, ethanol, ether |

Considerations for Synthesis and Handling

-

Stability of Mercaptoacetone: Thiols are susceptible to oxidation, which can lead to the formation of disulfides. It is advisable to handle mercaptoacetone under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

-

Reaction Conditions: The oximation reaction is generally robust. However, optimizing the pH and temperature may be necessary to achieve good yields and minimize side product formation.

-

Purification: The presence of the polar thiol and oxime functional groups may require specific chromatographic conditions for effective purification.

-

Characterization: Upon successful synthesis, it is crucial to thoroughly characterize the product using modern analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry) to confirm its identity and purity, as this data is currently lacking in the literature.

Conclusion

While the historical discovery of this compound remains obscure, its synthesis can be confidently approached through the well-established reaction of mercaptoacetone with hydroxylamine. This guide provides a detailed, albeit inferred, experimental protocol to enable researchers to prepare this compound. The lack of existing data underscores the opportunity for novel research in characterizing this molecule and exploring its potential applications in medicinal chemistry and other scientific fields. The provided workflows and data for related compounds offer a solid foundation for such endeavors.

References

Methodological & Application

The Versatility of Mercaptoacetone Oxime in Heterocyclic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mercaptoacetone oxime is a bifunctional molecule possessing both a nucleophilic thiol group and a reactive oxime moiety. This unique structural combination makes it a valuable, yet underexplored, building block in organic synthesis, particularly for the construction of sulfur and nitrogen-containing heterocyclic systems. This document provides detailed application notes and proposed experimental protocols for the use of this compound in the synthesis of substituted thiazoles and thiadiazines, compound classes of significant interest in medicinal chemistry and drug development. The methodologies presented are based on established reactivity principles of related compounds and are intended to serve as a foundational guide for further research and optimization.

Introduction

Oximes are a well-established class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of functional groups and heterocyclic scaffolds.[1][2] Their utility stems from the reactivity of the C=N-OH group, which can participate in various transformations, including Beckmann rearrangements, reductions to amines, and cyclization reactions.[3][4] On the other hand, molecules containing a mercapto group are crucial for the synthesis of sulfur-containing heterocycles, which are prominent in many biologically active compounds.

This compound combines these two reactive functionalities, offering a unique platform for the synthesis of diverse heterocyclic structures. This document outlines the potential applications of this compound as a precursor for the synthesis of thiazole and thiadiazine derivatives, which are core structures in numerous pharmaceutical agents. While specific literature on the reactions of this compound is limited, the protocols and reaction pathways described herein are based on analogous and well-documented transformations of similar substrates.

Synthesis of this compound

The preparation of this compound can be envisioned through a two-step sequence starting from the readily available precursor, mercaptoacetone.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Proposed)

-

Reaction Setup: To a solution of mercaptoacetone (1.0 eq) in ethanol (0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add an aqueous solution of hydroxylamine hydrochloride (1.2 eq).

-

Basification: Cool the mixture to 0-5 °C in an ice bath and slowly add an aqueous solution of sodium hydroxide (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture with dilute HCl. Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Application in Heterocyclic Synthesis

Synthesis of 2-Substituted-4-methylthiazoles

This compound can serve as a key precursor to 2-amino-4-methylthiazole, which can be further functionalized. A plausible approach involves a Hantzsch-like thiazole synthesis.

Caption: Proposed synthesis of 2-amino-4-methylthiazole.

Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole (Proposed)

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.

-

Reagent Addition: Add cyanogen bromide (1.1 eq) portion-wise to the solution at room temperature. An exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: After completion, quench the reaction with an aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

Illustrative Data for Thiazole Synthesis

The following table presents hypothetical data for the proposed synthesis of various 2-substituted-4-methylthiazoles. Note: This data is for illustrative purposes only and has not been experimentally validated.

| Entry | R-X Reagent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Cyanogen bromide | 14 | 25 | 75 |

| 2 | Phenyl isothiocyanate | 8 | 60 | 82 |

| 3 | Chloroacetonitrile | 10 | 50 | 68 |

Synthesis of 1,2,4-Thiadiazine Derivatives

The reaction of this compound with nitriles in the presence of a strong acid could potentially lead to the formation of 1,2,4-thiadiazine derivatives through a cyclization pathway.

Caption: Proposed synthesis of 1,2,4-thiadiazine derivatives.

Experimental Protocol: Synthesis of 3-Substituted-5-methyl-6H-1,2,4-thiadiazines (Proposed)

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel, add a solution of this compound (1.0 eq) in an anhydrous solvent like dioxane.

-

Reagent Addition: Add the nitrile (1.1 eq) to the solution.

-

Acid Catalysis: Cool the mixture to 0 °C and add concentrated sulfuric acid (2.0 eq) dropwise with vigorous stirring.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 6-8 hours.

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Purification: Extract the product with a suitable organic solvent, dry the organic phase, and concentrate. Purify the crude product by column chromatography.

Illustrative Data for Thiadiazine Synthesis

The following table presents hypothetical data for the proposed synthesis of various 3-substituted-5-methyl-6H-1,2,4-thiadiazines. Note: This data is for illustrative purposes only and has not been experimentally validated.

| Entry | Nitrile (R-CN) | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Acetonitrile | 8 | 60 | 65 |

| 2 | Benzonitrile | 6 | 60 | 78 |

| 3 | Acrylonitrile | 10 | 50 | 55 |

Safety and Handling

Mercaptoacetone and its derivatives are expected to be odorous and potentially toxic. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

This compound represents a promising yet underutilized starting material for the synthesis of valuable heterocyclic compounds. The proposed protocols for the synthesis of thiazole and thiadiazine derivatives provide a solid foundation for researchers to explore the synthetic utility of this bifunctional molecule. Further investigation and optimization of these reactions are encouraged to fully unlock the potential of this compound in organic synthesis and drug discovery.

References

Mercaptoacetone Oxime as a Ligand in Coordination Chemistry: Application Notes and Protocols

Introduction to Oxime Ligands in Coordination Chemistry

Oximes (RR'C=NOH) are a versatile class of ligands in coordination chemistry, capable of coordinating to metal ions in various ways.[1][2] The presence of both a nitrogen atom with a lone pair of electrons and an oxygen atom on the hydroxyl group allows for multiple binding modes, including monodentate coordination through the nitrogen or oxygen atom, and bidentate chelation.[1][2] The coordination chemistry of oxime-containing ligands is of significant interest due to the diverse structural and electronic properties of their metal complexes, which have found applications in catalysis, materials science, and medicine.[3][4][5]

Mercaptoacetone oxime introduces a sulfur donor atom in addition to the oxime functionality, making it a potentially multidentate ligand with the capacity to form stable chelate complexes with a variety of transition metals. The presence of a soft donor like sulfur alongside the borderline nitrogen and hard oxygen donors of the oxime group suggests a rich and varied coordination chemistry.

Synthesis of this compound and its Metal Complexes

While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, a general approach can be extrapolated from standard oximation reactions and the chemistry of related mercapto-ketones.

Postulated Synthesis of this compound

A plausible synthetic route to this compound would involve the reaction of mercaptoacetone with hydroxylamine hydrochloride in the presence of a suitable base to neutralize the HCl released during the reaction.

Experimental Protocol (Hypothetical):

-

Materials: 1-Mercapto-2-propanone (mercaptoacetone)[6], hydroxylamine hydrochloride, sodium acetate (or other suitable base), ethanol, water.

-

Procedure:

-

Dissolve hydroxylamine hydrochloride in a minimal amount of water or an alcohol/water mixture.

-

Add a stoichiometric equivalent of a base (e.g., sodium acetate) to the hydroxylamine hydrochloride solution to generate free hydroxylamine.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of mercaptoacetone in ethanol to the cooled hydroxylamine solution with constant stirring.

-

Allow the reaction to proceed at a low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the product may be isolated by extraction with a suitable organic solvent.

-

The crude product can be purified by column chromatography or recrystallization.

-

Note: The thiol group (-SH) is susceptible to oxidation, so it may be necessary to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

General Synthesis of Transition Metal Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a metal salt in a suitable solvent.[7][8]

Experimental Protocol (General):

-

Materials: this compound, metal salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂), ethanol or methanol.

-

Procedure:

-

Dissolve this compound in a suitable solvent, such as ethanol.

-

In a separate flask, dissolve the metal salt in the same solvent.

-

Slowly add the ligand solution to the metal salt solution with stirring.

-

The reaction mixture may be heated to reflux for a period to ensure complete complexation.

-

The resulting metal complex, which may precipitate out of solution, can be collected by filtration, washed with the solvent, and dried.

-

If the complex is soluble, it can be isolated by solvent evaporation and purified by recrystallization.

-

Characterization of this compound and its Complexes

A combination of spectroscopic and analytical techniques would be essential to confirm the identity and purity of the synthesized ligand and its metal complexes.

| Technique | Expected Information for this compound | Expected Information for Metal Complexes |

| FT-IR Spectroscopy | Characteristic bands for O-H (hydroxyl), C=N (oxime), and S-H (thiol) stretching.[9] | Shift in the C=N stretching frequency upon coordination to the metal ion. Disappearance or shift of the S-H band if the thiol group is deprotonated and coordinated. Appearance of new bands corresponding to M-N, M-O, and M-S vibrations.[9] |

| ¹H NMR Spectroscopy | Resonances for the methyl protons, methylene protons, and the hydroxyl proton of the oxime. The chemical shift of the thiol proton would also be observed. | Shifts in the ligand proton resonances upon coordination. Broadening of peaks may occur for paramagnetic complexes. |

| ¹³C NMR Spectroscopy | Signals for the methyl, methylene, and the C=N carbon atoms. | Shifts in the ligand carbon resonances upon complexation. |

| Mass Spectrometry | Determination of the molecular weight of the ligand. | Determination of the molecular weight of the complex and information on its stoichiometry. |

| Elemental Analysis | Confirmation of the elemental composition (C, H, N, S, O) of the ligand. | Determination of the metal-to-ligand ratio in the complex. |

| UV-Vis Spectroscopy | Electronic transitions within the ligand molecule. | Ligand-to-metal or metal-to-ligand charge transfer bands, and d-d transitions for transition metal complexes, providing information on the coordination geometry.[9] |

| X-ray Crystallography | Unambiguous determination of the three-dimensional structure of the ligand. | Precise determination of bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions.[10] |

Potential Applications in Drug Development

While no specific studies on the pharmacological applications of this compound complexes were identified, the broader classes of oxime and sulfur-containing ligands have shown promise in medicinal chemistry.[11][12]

-

Antimicrobial and Antifungal Activity: Many metal complexes of oxime and thiol-containing ligands exhibit significant antimicrobial and antifungal properties.[13][14] The chelation of the metal ion can enhance the biological activity of the organic ligand.

-

Anticancer Activity: Some transition metal complexes have been investigated as potential anticancer agents.[3][4] The mechanism of action often involves interaction with DNA or inhibition of key enzymes.

-

Enzyme Inhibition: The ability of the thiol group and the oxime moiety to coordinate to metal ions in metalloenzymes suggests that this compound complexes could be designed as enzyme inhibitors.[15]

Experimental Workflows and Logical Relationships

To embark on the study of this compound as a ligand, a logical workflow would be necessary.

Caption: A logical workflow for the synthesis, characterization, and application of this compound metal complexes.

Conclusion

The exploration of this compound as a ligand in coordination chemistry presents an open and promising area of research. Based on the known reactivity of related oxime and thiol-containing ligands, it is anticipated that this compound will form stable and structurally diverse complexes with a range of metal ions. The potential for this ligand to exhibit interesting biological activities warrants further investigation, which could lead to the development of novel therapeutic agents. The protocols and characterization methods outlined in this document, though generalized, provide a solid starting point for researchers interested in this unexplored ligand. Future work should focus on the definitive synthesis and isolation of this compound, followed by a systematic investigation of its coordination behavior with various transition metals and a thorough evaluation of the biological properties of the resulting complexes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mercaptoacetone [webbook.nist.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. erepo.uef.fi [erepo.uef.fi]

- 10. staff.najah.edu [staff.najah.edu]

- 11. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iipseries.org [iipseries.org]

- 13. kjscollege.com [kjscollege.com]

- 14. Qualitative and Quantitative Analysis of Metal Complexes of Schiff Bases Containing Medicinally Important Amino Compounds : Oriental Journal of Chemistry [orientjchem.org]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Mercaptoacetone Oxime in Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercaptoacetone oxime is a promising chelating agent for the colorimetric detection of various metal ions. Its structure, featuring both a thiol (-SH) and an oxime (=N-OH) group, allows for the formation of stable, colored complexes with transition metal ions. This property makes it a valuable tool for quantitative analysis in diverse fields, including environmental monitoring, industrial process control, and pharmaceutical research. These application notes provide a comprehensive overview and a general protocol for the utilization of this compound in the spectrophotometric determination of metal ions.

Principle of Metal Ion Detection

The detection of metal ions using this compound is based on the principles of colorimetric analysis. In solution, this compound reacts with specific metal ions to form a colored metal-ligand complex. The intensity of the color produced is directly proportional to the concentration of the metal ion, a relationship described by the Beer-Lambert Law. By measuring the absorbance of the solution at a specific wavelength using a spectrophotometer, the concentration of the unknown metal ion can be determined by referencing a calibration curve prepared from standard solutions.

Synthesis of this compound (General Approach)

A general synthesis for oximes involves the condensation reaction of a ketone or aldehyde with hydroxylamine. For mercaptoacetone, the synthesis would likely involve the reaction of mercaptoacetone with hydroxylamine hydrochloride in the presence of a weak base to neutralize the liberated HCl.

Reaction:

HS-CH₂-C(=O)-CH₃ + NH₂OH·HCl → HS-CH₂-C(=NOH)-CH₃ + HCl + H₂O

Note: This is a generalized synthetic route. The specific reaction conditions, such as solvent, temperature, and purification methods, would need to be optimized.

Experimental Protocols

This section outlines a general protocol for the spectrophotometric determination of metal ions using this compound. It is crucial to note that specific parameters such as pH, reagent concentration, and wavelength of maximum absorbance (λmax) must be optimized for each metal ion of interest.

Preparation of Reagents

-

Standard Metal Ion Solutions (e.g., 1000 ppm): Prepare stock solutions by dissolving a precise weight of a high-purity metal salt in deionized water or a suitable dilute acid to prevent hydrolysis. For example, to prepare a standard nickel(II) solution, dissolve a calculated amount of ammonium nickel(II) sulfate hexahydrate in deionized water.

-

This compound Solution (e.g., 0.1% w/v): Prepare the reagent solution by dissolving a known weight of synthesized and purified this compound in a suitable organic solvent, such as ethanol or methanol, as many oxime-based reagents have limited solubility in water.[1]

-

Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate, or ammonia buffers) to control the pH of the reaction mixture. The optimal pH for complex formation varies depending on the metal ion.[2][3][4]

Determination of Optimal Wavelength (λmax)

-

To a fixed amount of a standard metal ion solution, add an excess of the this compound solution and the appropriate buffer to achieve the desired pH.

-

Allow sufficient time for the color to develop fully.

-

Scan the absorbance of the resulting colored solution over a range of wavelengths (e.g., 350-800 nm) using a spectrophotometer.

-

The wavelength at which the maximum absorbance is observed is the λmax for the specific metal-mercaptoacetone oxime complex. All subsequent absorbance measurements for that metal ion should be performed at this wavelength.[5]

Construction of a Calibration Curve

-

Prepare a series of standard solutions of the metal ion by accurately diluting the stock solution to cover a range of concentrations.

-

To each standard solution in a volumetric flask, add the optimized amounts of buffer and this compound solution.

-

Dilute to the mark with deionized water and mix thoroughly.

-

Allow the color to develop for the optimized time.

-

Measure the absorbance of each standard solution at the predetermined λmax against a reagent blank (containing all components except the metal ion).

-

Plot a graph of absorbance versus the concentration of the metal ion. This graph is the calibration curve and should be linear in the desired concentration range.

Analysis of an Unknown Sample

-

Take a known volume of the sample solution containing the metal ion of interest.

-

Treat the sample in the same manner as the standard solutions, adding the buffer and this compound solution.

-

Measure the absorbance of the sample at the λmax.

-

Determine the concentration of the metal ion in the sample by interpolating the absorbance value on the calibration curve.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison and analysis.

Table 1: Optimal Conditions for Metal Ion Detection

| Metal Ion | Optimal pH | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linear Range (ppm) | Detection Limit (ppm) |

| Metal Ion 1 | Value | Value | Value | Value | Value |

| Metal Ion 2 | Value | Value | Value | Value | Value |

| Metal Ion 3 | Value | Value | Value | Value | Value |

| (Note: These values need to be determined experimentally for this compound) |

Table 2: Calibration Data for a Specific Metal Ion (Example)

| Concentration (ppm) | Absorbance at λmax |

| Standard 1 | Value |

| Standard 2 | Value |

| Standard 3 | Value |

| Standard 4 | Value |

| Standard 5 | Value |

| Unknown Sample | Value |

Visualizations

Signaling Pathway of Metal Ion Detection

Caption: Signaling pathway for metal ion detection.

Experimental Workflow for Spectrophotometric Analysis

Caption: Experimental workflow for spectrophotometric metal ion analysis.

Conclusion

This compound holds significant potential as a chromogenic reagent for the quantitative determination of metal ions. The protocols outlined in these application notes provide a foundational framework for researchers to develop specific and sensitive analytical methods. Successful implementation will require careful optimization of experimental parameters for each metal ion of interest. The combination of its chelating ability and the simplicity of spectrophotometric detection makes this compound a valuable addition to the analytical chemist's toolkit.

References

The Versatile Role of Mercaptoacetone Oxime in Heterocyclic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Mercaptoacetone oxime is a bifunctional molecule possessing both a nucleophilic thiol group and an oxime moiety. This unique structural arrangement makes it a promising, albeit currently underutilized, building block for the synthesis of a variety of heterocyclic compounds. The presence of both sulfur and nitrogen functionalities allows for diverse cyclization strategies, offering potential routes to novel thiazoles, thiazines, and other related heterocyclic systems that are of significant interest in medicinal chemistry and drug development.

While specific, documented applications of this compound in heterocyclic synthesis are not widely reported in readily available literature, its chemical nature suggests its utility in well-established synthetic methodologies. This document outlines potential applications and provides generalized protocols based on analogous reactions, serving as a foundational guide for researchers looking to explore the synthetic potential of this versatile starting material.

I. Synthesis of 4-Methylthiazole Derivatives

The inherent structure of this compound makes it an ideal candidate for the Hantzsch thiazole synthesis and its variations. The classical Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. In a plausible adaptation, this compound can serve as the sulfur-containing component, reacting with a suitable electrophile to construct the thiazole ring.

Logical Workflow for Thiazole Synthesis

Caption: Proposed workflow for the synthesis of 4-methylthiazoles.

Application Note:

The reaction is anticipated to proceed via initial S-alkylation of the this compound with an α-haloketone, followed by intramolecular cyclization of the intermediate. The oxime nitrogen would attack the carbonyl carbon of the former α-haloketone, and subsequent dehydration would lead to the aromatic thiazole ring. The methyl group at the 4-position of the resulting thiazole originates from the acetone backbone of the starting material. This approach offers a straightforward route to 4-methyl-2-substituted-thiazoles, a common scaffold in pharmacologically active molecules.

General Experimental Protocol:

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a base (1.1 eq.) such as sodium bicarbonate or triethylamine.

-

Addition of Electrophile: To this mixture, add the desired α-haloketone (e.g., phenacyl bromide, chloroacetone) (1.0 eq.) portion-wise at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-methylthiazole derivative.

| Parameter | Value/Range |

| This compound | 1.0 eq. |

| α-Haloketone | 1.0 eq. |

| Base | 1.1 eq. |

| Solvent | Ethanol, DMF |

| Temperature | 25 - 80 °C |

| Reaction Time | 2 - 24 h (TLC monitored) |

| Expected Yield | Moderate to Good |

Table 1: Generalized Reaction Conditions for the Synthesis of 4-Methylthiazoles.

II. Synthesis of Dihydro-1,4-Thiazine Derivatives

The bifunctional nature of this compound also allows for its potential use in the synthesis of six-membered heterocyclic rings like 1,4-thiazines. By reacting with a molecule containing two electrophilic centers, a cyclocondensation reaction can be envisioned.

Logical Workflow for Dihydro-1,4-Thiazine Synthesis

Caption: Proposed workflow for dihydro-1,4-thiazine synthesis.

Application Note:

The synthesis of dihydro-1,4-thiazines could potentially be achieved through two main pathways. The first involves a Michael addition of the thiol group of this compound to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization of the oxime nitrogen onto the carbonyl group. A second approach could involve the reaction with a 1,2-dihaloethane, where sequential S-alkylation and N-alkylation would lead to the saturated 1,4-thiazine ring system. These strategies would provide access to novel thiazine scaffolds for biological screening.

General Experimental Protocol (Michael Addition Route):

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent like tetrahydrofuran (THF) or methanol.

-

Base Addition: Add a catalytic amount of a suitable base (e.g., sodium methoxide, DBU) to generate the thiolate.

-

Michael Acceptor Addition: Slowly add the α,β-unsaturated carbonyl compound (1.0 eq.) to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until the Michael addition is complete (monitored by TLC).

-

Cyclization: Depending on the reactivity of the intermediate, cyclization may occur spontaneously or require heating or the addition of a catalyst.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product via column chromatography.

| Parameter | Value/Range |

| This compound | 1.0 eq. |

| α,β-Unsaturated Carbonyl | 1.0 eq. |

| Base | Catalytic to 1.1 eq. |

| Solvent | THF, Methanol, Acetonitrile |

| Temperature | 0 °C to reflux |

| Reaction Time | 4 - 48 h (TLC monitored) |

| Expected Yield | Substrate dependent |

Table 2: Generalized Reaction Conditions for Dihydro-1,4-Thiazine Synthesis.

Conclusion

This compound holds significant potential as a versatile building block for the synthesis of various heterocyclic compounds, particularly thiazoles and thiazines. The protocols and workflows outlined in this document are based on established chemical principles and are intended to serve as a starting point for further investigation. Researchers and scientists in the field of drug discovery are encouraged to explore the reactivity of this compound to unlock new avenues for the development of novel and potent therapeutic agents. Further experimental validation is necessary to establish the optimal reaction conditions and scope of these proposed transformations.

Application Notes and Protocols for Mercaptoacetone Oxime Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the experimental setup for reactions involving oximes, with a focus on providing a foundational understanding for researchers interested in Mercaptoacetone oxime. Due to the limited availability of specific experimental data for this compound in published literature, this guide presents generalized protocols and data for analogous ketoximes. These methodologies can serve as a starting point for the development of specific procedures for this compound.

Synthesis of Ketoximes: A General Protocol

The most common method for the synthesis of ketoximes is the condensation reaction between a ketone and hydroxylamine, typically in the presence of a base.[1][2] The following protocol is a generalized procedure that can be adapted for the synthesis of this compound from mercaptoacetone and hydroxylamine.

Experimental Protocol: General Ketoxime Synthesis

Materials:

-

Ketone (e.g., Mercaptoacetone)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Base (e.g., Sodium hydroxide, Sodium carbonate, or Pyridine)[3][4]

-

Solvent (e.g., Water, Ethanol, or a mixture)[3]

-

Ultrasonic bath (for ultrasound-assisted synthesis)[3]

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

-

Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure (Solution-Phase Synthesis):

-

Dissolve the ketone (1 equivalent) in a suitable solvent (e.g., ethanol/water mixture) in a round-bottom flask equipped with a magnetic stir bar.

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base (1.1-1.5 equivalents) in water or a suitable solvent.[3]

-

Slowly add the hydroxylamine/base solution to the stirred ketone solution at room temperature.

-

The reaction mixture may be stirred at room temperature or gently heated (e.g., to 60 °C) to facilitate the reaction.[3]

-

Monitor the progress of the reaction by TLC until the starting ketone is consumed.

-

Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure. The residue can then be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude oxime can be purified by recrystallization or column chromatography.

Alternative Green Synthesis Methods:

-

Mechanochemical Synthesis: The ketone, hydroxylamine hydrochloride, and a solid base (e.g., crushed sodium hydroxide) can be ground together in a mortar and pestle with a few drops of a solvent like methanol.[1][5] This method is often faster and avoids the use of large volumes of solvent.[1]

-

Ultrasound-Assisted Synthesis: The reaction can be carried out in an ultrasonic bath, which can lead to higher yields and shorter reaction times.[3]

Quantitative Data for Ketoxime Synthesis

The following table summarizes representative yields for the synthesis of various ketoximes from the literature. This data can provide an expectation for the efficiency of oximation reactions under different conditions.

| Ketone Precursor | Reaction Conditions | Yield (%) | Reference |

| 4-Acetylbenzonitrile | Mechanochemical grinding with NH₂OH·HCl and NaOH | 97-99 | [1] |

| 4-Hydroxyacetophenone | Mechanochemical grinding with NH₂OH·HCl and NaOH | 95 | [1] |

| Acetophenone | Ultrasound irradiation with NH₂OH·HCl and K₂CO₃ in water/ethanol | 95 | [3] |

| Cyclohexanone | Ultrasound irradiation with NH₂OH·HCl and K₂CO₃ in water | 98 | [3] |

| 2-Pentanone | Mechanochemical grinding with NH₂OH·HCl and NaOH | Not specified | [5] |

Characterization of Oximes

The synthesized oximes should be characterized to confirm their identity and purity.

-

Spectroscopic Methods:

-

Infrared (IR) Spectroscopy: Oximes exhibit characteristic absorption bands for the O-H stretch (~3600 cm⁻¹), the C=N stretch (~1665 cm⁻¹), and the N-O stretch (~945 cm⁻¹).[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the oxime. The proton of the oxime hydroxyl group typically appears as a broad singlet in the ¹H NMR spectrum.[5]

-

-

Physical Properties: The melting point of a solid oxime is a good indicator of its purity.[1]

Key Reactions of Oximes

Oximes are versatile intermediates in organic synthesis. The presence of a mercapto group in this compound may influence the outcome of these reactions.

Beckmann Rearrangement

The Beckmann rearrangement is a classic reaction of ketoximes, where they rearrange to form amides under acidic conditions.[6]

General Reaction Scheme:

Experimental Protocol (General):

-

The oxime is treated with a strong acid such as sulfuric acid, polyphosphoric acid, or a Lewis acid.[6]

-

The reaction is often heated to facilitate the rearrangement.

-

The resulting amide is then isolated and purified.

Reduction to Amines